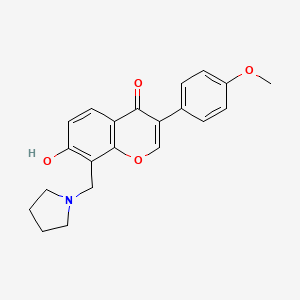

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation using reagents like hydroxylamine-O-sulfonic acid.

Pyrrolidin-1-ylmethyl Substitution: The pyrrolidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

The compound exhibits significant antioxidant properties attributed to its hydroxyl group, which can scavenge free radicals and mitigate oxidative stress. This mechanism plays a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and enzymes .

Anticancer Activity

This compound has demonstrated anticancer effects in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Pharmacological Studies

Several pharmacological studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrolidinyl group have been explored to improve efficacy against specific cancer types or to enhance selectivity for certain biological targets .

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug development. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and cancers .

Study on Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities when tested on human cell lines exposed to oxidative stress .

Clinical Trials for Anti-inflammatory Effects

Preliminary clinical trials have been initiated to evaluate the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Early results suggest improvements in clinical symptoms and biomarkers of inflammation, warranting further investigation .

Mecanismo De Acción

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities.

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one: Contains a methyl group instead of the pyrrolidin-1-ylmethyl group, leading to variations in chemical reactivity and biological properties.

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Contains a morpholin-4-ylmethyl group, which may alter its pharmacological profile.

Uniqueness

The presence of the pyrrolidin-1-ylmethyl group in 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Actividad Biológica

7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic organic compound belonging to the flavonoid class, has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23NO4, with a molar mass of 351.4 g/mol. The structure features a chromenone backbone with hydroxyl and methoxy substituents that are essential for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO4 |

| Molar Mass | 351.4 g/mol |

| CAS Number | 717893-89-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The hydroxyl group in the structure acts as a free radical scavenger, mitigating oxidative stress by neutralizing reactive oxygen species (ROS) .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound effectively scavenged DPPH radicals and reduced ferric ions, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

In cellular models, the compound was found to significantly downregulate the expression of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

Anticancer Studies

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 and Jurkat) revealed that the compound inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer efficacy .

Case Studies

- Case Study on Anticancer Activity :

- Clinical Relevance :

Propiedades

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGDGAKBITWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.